Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique bicyclic structure, which includes a cyclopropyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with cyclopropyl ketone, followed by esterification to introduce the carboxylate group. The reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to inhibit specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The cyclopropyl group can enhance binding affinity through hydrophobic interactions, while the carboxylate ester can participate in hydrogen bonding with target proteins .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with a similar bicyclic structure but lacking the cyclopropyl and ester groups.
Cyclopropyl-imidazo[1,2-a]pyridine: Similar structure but without the carboxylate ester.
Methyl-imidazo[1,2-a]pyridine: Contains the ester group but lacks the cyclopropyl group.
Uniqueness
Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is unique due to the presence of both the cyclopropyl and ester groups, which confer distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a versatile scaffold in drug discovery and material science.
Biological Activity
Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C11H15N3O2
- Molar Mass : 205.26 g/mol
- CAS Number : 1551235-06-3
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies suggest it interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism and can affect the pharmacokinetics of other drugs .
- Receptor Binding : It is hypothesized that this compound binds to certain receptors, modulating cellular signaling pathways that can influence various physiological processes .
- DNA Interaction : There is evidence indicating that this compound may interact with DNA, potentially affecting gene expression and cellular functions .
Antimicrobial and Antitubercular Activity
Recent studies have highlighted the potential of this compound as an effective agent against Mycobacterium tuberculosis (TB). The compound has shown promising results in vitro against both drug-susceptible and multidrug-resistant strains of TB.
Compound | Activity Against TB | Reference |
---|---|---|
This compound | Potent against H37Rv strain | |
Compound 15 | 1.5 - 3-fold more active than isoniazid | |
Compound 16 | Excellent activity against MDR and XDR strains |
Cytotoxicity and Anticancer Potential
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary findings suggest that it may exhibit cytotoxic effects on various cancer cell lines:
These results indicate that this compound could be a candidate for further development in cancer therapeutics.
Pharmacokinetic Properties
Pharmacokinetic studies have shown that the compound possesses favorable properties:
- Plasma Protein Binding : High binding affinity (>99%) indicates a potential for prolonged circulation time in vivo.
- CYP Inhibition Profile : Moderate inhibition of various cytochrome P450 enzymes suggests possible drug-drug interactions but also indicates a manageable safety profile for concurrent therapies .
Case Studies
Several research efforts have focused on synthesizing derivatives of this compound to enhance its biological activity:
- Structural Modifications : Researchers have explored modifications at the methyl group position to improve anti-TB activity. For example:
- Synthesis and Evaluation : A series of compounds were synthesized and evaluated for their biological activities. Compounds with cycloalkyl groups showed enhanced activity compared to those with linear alkyl chains .
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
methyl 2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)11-10(8-5-6-8)13-9-4-2-3-7-14(9)11/h8H,2-7H2,1H3 |
InChI Key |
KUUBXRHKNNWZLS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C2N1CCCC2)C3CC3 |
Origin of Product |
United States |
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